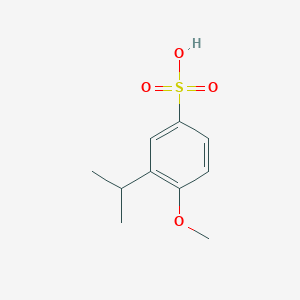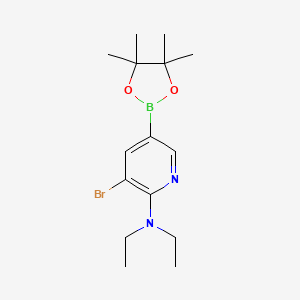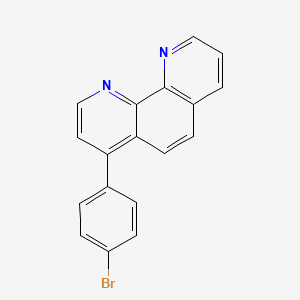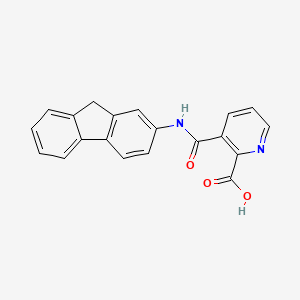
3-(9h-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C20H14N2O3. It is known for its unique structure, which combines a fluorenyl group with a pyridine carboxylic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of fluorenylamine with pyridine-2,3-dicarboxylic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-3-carboxylic acid
- 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-4-carboxylic acid
- 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-5-carboxylic acid
Uniqueness
3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
6341-20-4 |
|---|---|
Molekularformel |
C20H14N2O3 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
3-(9H-fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H14N2O3/c23-19(17-6-3-9-21-18(17)20(24)25)22-14-7-8-16-13(11-14)10-12-4-1-2-5-15(12)16/h1-9,11H,10H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
PMUKWVQVJOMGLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(N=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol](/img/structure/B13134471.png)
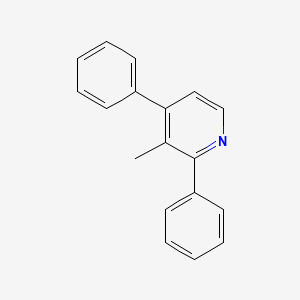
![6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13134477.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13134478.png)
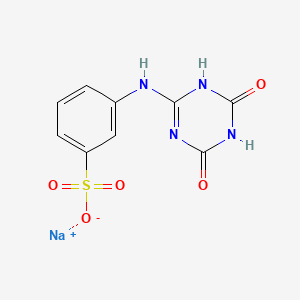
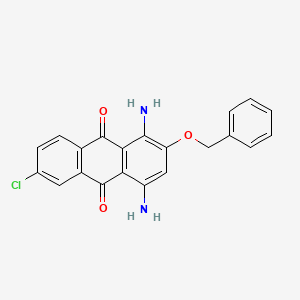
![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
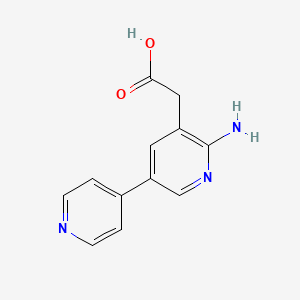
![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)

